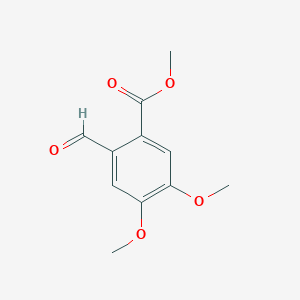

![molecular formula C12H12O5 B6205876 2-[7-(methoxycarbonyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid CAS No. 2758001-38-4](/img/no-structure.png)

2-[7-(methoxycarbonyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[7-(Methoxycarbonyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid, also known as 2-[7-(Methoxycarbonyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid, is a synthetic compound that has been used in scientific research for a variety of applications. It is a structural analog of the natural compound 5-hydroxytryptamine (5-HT), which is an important neurotransmitter in the human body. The compound has been studied for its potential to act as a modulator of serotonin and other neurotransmitters in the brain. It has also been studied for its ability to act as a prodrug for 5-HT, which may be useful for the treatment of a variety of conditions.

Scientific Research Applications

2-[7-(methoxycarbonyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid[7-(Methoxycarbonyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid has been used in scientific research to study the effects of serotonin and other neurotransmitters in the brain. It has been used in animal models to study the effects of serotonin on behavior and cognition. It has also been used to study the effects of serotonin on anxiety and depression. Additionally, it has been used to study the effects of serotonin on pain and inflammation.

Mechanism of Action

2-[7-(methoxycarbonyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid[7-(Methoxycarbonyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid acts as a prodrug for 5-HT. This means that it is converted to 5-HT in the body, which then binds to serotonin receptors in the brain. This binding causes the release of various neurotransmitters, which can then affect behavior, cognition, anxiety, depression, pain, and inflammation.

Biochemical and Physiological Effects

2-[7-(methoxycarbonyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid[7-(Methoxycarbonyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin in the brain, which can lead to increased levels of happiness and improved mood. It has also been shown to reduce levels of anxiety and depression. Additionally, it has been shown to reduce levels of inflammation and pain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[7-(methoxycarbonyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid[7-(Methoxycarbonyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid in laboratory experiments include its ability to be synthesized in a relatively simple and cost-effective manner. Additionally, it can be used to study the effects of serotonin on behavior and cognition in animal models. The limitations of using this compound in laboratory experiments include the fact that it is a synthetic compound and therefore may not have the same effects as natural 5-HT.

Future Directions

Future research on 2-[7-(methoxycarbonyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid[7-(Methoxycarbonyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid could include further studies on its ability to act as a prodrug for 5-HT and its effects on behavior, cognition, anxiety, depression, pain, and inflammation. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its potential use in the treatment of depression and anxiety. Additionally, further research could be conducted to investigate the potential side effects of this compound.

Synthesis Methods

2-[7-(methoxycarbonyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid[7-(Methoxycarbonyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid can be synthesized from 5-HT by a process known as N-alkylation. This involves the addition of an alkyl group to the nitrogen atom of the 5-HT molecule. This can be done using an alkylating agent such as ethyl bromide or ethyl iodide. The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide. The reaction is typically carried out at room temperature, and the product can be purified by column chromatography.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[7-(methoxycarbonyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1-benzofuran-5-carboxylic acid", "Methanol", "Sodium hydroxide", "Acetic anhydride", "Chloroacetic acid", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "1. Methylation of 2,3-dihydro-1-benzofuran-5-carboxylic acid with methanol and sodium hydroxide to form 7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid", "2. Esterification of 7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid with acetic anhydride to form 7-methoxy-2,3-dihydro-1-benzofuran-5-acetic acid", "3. Chlorination of 7-methoxy-2,3-dihydro-1-benzofuran-5-acetic acid with chloroacetic acid and sodium bicarbonate to form 2-[7-(chlorocarbonyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid", "4. Hydrolysis of 2-[7-(chlorocarbonyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid with hydrochloric acid and water to form 2-[7-(carboxymethyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid", "5. Neutralization of 2-[7-(carboxymethyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid with sodium hydroxide to form 2-[7-(carboxymethyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid sodium salt", "6. Esterification of 2-[7-(carboxymethyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid sodium salt with methanol and hydrochloric acid to form 2-[7-(methoxycarbonyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid" ] } | |

CAS RN |

2758001-38-4 |

Molecular Formula |

C12H12O5 |

Molecular Weight |

236.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.